molecular formula C10H19NO3 B180022 (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 199174-24-8

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B180022
M. Wt: 201.26 g/mol
InChI Key: HKIGXXRMJFUUKV-QMMMGPOBSA-N
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Description

“(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 199174-24-8 .


Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.27 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The flash point is 128.9±19.8 °C . The refractive index is 1.484 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Chiral Pyrrolidines : One application is in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which resulted in high yields and excellent enantiomeric excesses (Chung et al., 2005).

  • Anti-Inflammatory and Analgesic Applications : Ikuta et al. (1987) synthesized derivatives of pyrrolidine, including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated significant anti-inflammatory and analgesic properties. These compounds also showed reduced ulcerogenic effects compared to traditional drugs (Ikuta et al., 1987).

  • Development of Polyfluoroalkylated Prolinols : Funabiki et al. (2008) researched the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols. They found that the reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate yielded excellent diastereoselectivities and good yields (Funabiki et al., 2008).

  • Synthesis of Pyrrolidine Derivatives : There's also research on synthesizing various pyrrolidine derivatives. For example, Weber et al. (1995) studied the synthesis and structure of a particular pyrrolidine derivative, providing insights into the structural characteristics of such compounds (Weber et al., 1995).

  • Crystal Structure Analysis : Naveen et al. (2007) focused on the crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This research contributes to the understanding of the molecular and crystal structures of pyrrolidine derivatives (Naveen et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363862
Record name tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

199174-24-8
Record name tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
4
Citations
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

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